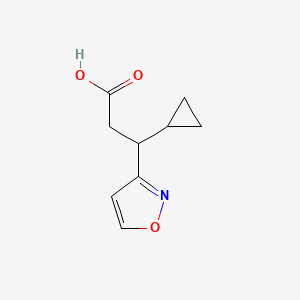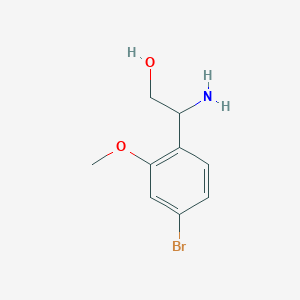![molecular formula C6H3Cl2N3 B13556840 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine is a fused heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, the reaction of 2-cyanopyrrole with hydrazine hydrate under reflux conditions can yield the desired triazine compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method includes the use of transition metal-mediated synthesis, which allows for efficient and selective formation of the triazine ring . Additionally, multistep synthesis protocols have been optimized to produce this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including substitution, oxidation, and reduction. Substitution reactions are particularly common, where the chlorine atoms can be replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions, often in the presence of a base such as triethylamine .
Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, the reaction with amines can yield amino-substituted triazine derivatives, which have shown potential as kinase inhibitors .
Wissenschaftliche Forschungsanwendungen
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine has been extensively studied for its applications in various scientific fields. In medicinal chemistry, it serves as a scaffold for the development of kinase inhibitors, which are used in cancer therapy . Additionally, this compound has been explored for its antiviral properties, particularly in the context of nucleoside analogs . In the field of biology, it has been used to study enzyme inhibition and signal transduction pathways .
Wirkmechanismus
The mechanism of action of 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting key signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to target dysregulated signaling pathways in tumor cells .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine and 4-aminopyrrolo[2,1-f][1,2,4]triazine . While these compounds share a similar core structure, their biological activities and applications can vary significantly. For instance, 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine has been studied for its antiviral properties, whereas 4-aminopyrrolo[2,1-f][1,2,4]triazine has shown potential as an anticancer agent . The unique substitution pattern of this compound contributes to its distinct biological activity and therapeutic potential .
Eigenschaften
Molekularformel |
C6H3Cl2N3 |
|---|---|
Molekulargewicht |
188.01 g/mol |
IUPAC-Name |
4,7-dichloropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H |
InChI-Schlüssel |
AGDHHUKDLBZAGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=NN2C(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
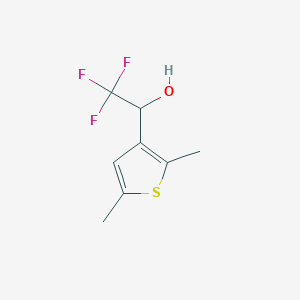
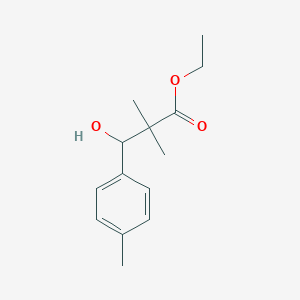

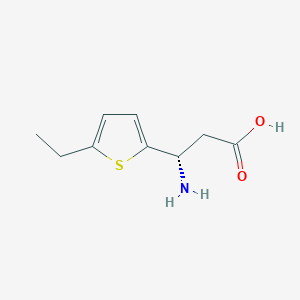
![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)
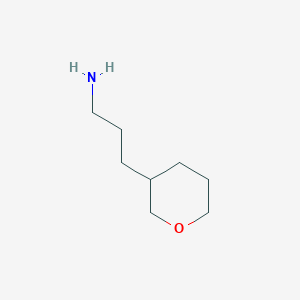

![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
![Ethyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13556798.png)
